![molecular formula C42H47F3N4O8 B3025959 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)
3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt
Übersicht
Beschreibung
Galnon is a galanin (GAL) receptor agonist (KD = 2.9 µM in Bowes cells expressing GAL1 receptors). It inhibits forskolin-induced adenylate cyclase activity in rat hippocampal membranes (EC50 = 10 µM). Galnon (2 mg/kg) reduces the maximal seizure score and increases the latency to first seizure in a mouse model of seizure induced by pentylenetetrazole (PTZ; ). It reduces cocaine-induced motor activity and frontal cortex, but not nucleus accumbens, dopamine overflow, as well as blocks cocaine-primed reinstatement of cocaine-seeking behavior in rats. Galnon (1.5-5 mg/kg) reduces food intake in rats and mice.
Wirkmechanismus
Target of Action
Galnon (TFA) is a selective and non-peptide agonist of the galanin GAL1 and GAL2 receptors . These receptors are part of the G protein-coupled receptor family and are widely distributed in the central and peripheral nervous systems .
Mode of Action
Galnon (TFA) interacts with the galanin GAL1 and GAL2 receptors, exhibiting anticonvulsant and anxiolytic effects . It displaces 125I-galanin from its binding sites with micromolar affinity . It also inhibits adenylate cyclase activity, suggesting an agonist action at galanin receptors .
Biochemical Pathways
The galanin receptors, GAL1 and GAL2, are involved in a variety of biological functions. The activation of these receptors by Galnon (TFA) can lead to the inhibition of neurotransmitters involved in regulation and memory acquisition, modulation of food intake and sexual behavior, controlling pain threshold, and in the pathogenesis of Alzheimer’s disease .
Pharmacokinetics
It is known that galnon (tfa) can be administered intraperitoneally
Result of Action
When administered, Galnon (TFA) reduces the severity and increases the latency of pentylenetetrazole-induced seizures in mice . It also reverses the proconvulsant effects of the galanin receptor antagonist M35 . In addition, intrahippocampal injection of Galnon (TFA) shortens the duration of self-sustaining status epilepticus in rats .
Action Environment
The environment in which Galnon (TFA) acts can influence its efficacy and stability. It is known that Galnon (TFA) can be stored at -20°C, sealed storage, away from moisture and light
Biochemische Analyse
Biochemical Properties
Galnon (TFA) is known to interact with the galanin GAL1 and GAL2 receptors, with Ki values of 11.7 and 34.1 μM respectively
Cellular Effects
Galnon (TFA) has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate insulin release in isolated Wistar rat islets
Molecular Mechanism
The molecular mechanism of action of Galnon (TFA) is not completely understood. It is known to be a non-peptide agonist of the galanin GAL1 and GAL2 receptors , suggesting that it may exert its effects at the molecular level through binding interactions with these receptors
Biologische Aktivität
The compound 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt is a complex synthetic molecule with potential biological activities. This article explores its biological activity, synthesizing data from existing literature and research findings.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 393.48 g/mol. The compound is characterized by the following structural features:
- Cyclohexyl group : Contributes to hydrophobic interactions.
- Fluorenylmethoxycarbonyl (Fmoc) group : Often used in peptide synthesis, providing stability and protection.
- Benzopyran moiety : Known for its diverse biological activities, including antioxidant properties.
Physical Properties
Property | Value |
---|---|
Purity | >98.0% (HPLC) |
Melting Point | 140 °C |
Solubility | Soluble in dimethylformamide |
Physical State | Solid |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzopyran moiety suggests potential interactions with antioxidant pathways and enzyme inhibition mechanisms.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of similar compounds, indicating that derivatives of benzopyran exhibit:
- Antioxidant Activity : Protecting cells from oxidative stress.
- Anti-inflammatory Effects : Reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Inducing apoptosis in cancer cells via modulation of signaling pathways.
Case Studies
- Antioxidant Activity :
- Anticancer Studies :
- Enzyme Inhibition :
Wissenschaftliche Forschungsanwendungen
The compound 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt is a complex organic molecule with various potential applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, focusing on its structural properties, biological activities, and potential therapeutic uses.
Structural Properties
The molecular formula of the compound is , with a molecular weight of approximately 804.83 g/mol. It features several functional groups that contribute to its reactivity and interactions with biological systems. The trifluoroacetate salt form enhances its solubility and stability in aqueous environments, making it suitable for biological assays.
Key Structural Features
Feature | Description |
---|---|
Fluorenylmethoxycarbonyl (Fmoc) | A protective group commonly used in peptide synthesis. |
Cyclohexyl group | Provides hydrophobic characteristics, influencing membrane permeability. |
Benzopyran moiety | Potentially exhibits antioxidant properties, enhancing biological activity. |
Antioxidant Properties
The presence of the benzopyran structure suggests that this compound may exhibit antioxidant activity. Benzopyrans are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Anticancer Potential
Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The complex arrangement of functional groups may interact with specific cellular pathways involved in cancer progression.
Enzyme Inhibition
Research has shown that certain derivatives of fluorenylmethoxycarbonyl compounds can act as inhibitors of various enzymes, including proteases and kinases. This inhibition can be leveraged for therapeutic interventions in diseases where these enzymes play a crucial role.
Peptide Synthesis
The Fmoc group allows for the easy incorporation of this compound into peptide chains during synthesis. This is particularly useful in designing peptides that can target specific biological pathways or receptors.
Drug Development
Given its structural complexity and potential biological activities, this compound could serve as a lead structure for developing new drugs aimed at treating conditions such as cancer or neurodegenerative diseases.
Research Tools
Due to its unique properties, it can be utilized as a research tool to study enzyme mechanisms or cellular signaling pathways, contributing to a better understanding of various biochemical processes.
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluating similar benzopyran derivatives demonstrated significant free radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative stress .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines treated with related compounds showed reduced cell viability and increased apoptosis rates, indicating that modifications of this compound may enhance anticancer efficacy .
- Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that compounds structurally similar to this one effectively inhibited specific kinases involved in cancer signaling pathways .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O6.C2HF3O2/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33;3-2(4,5)1(6)7/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48);(H,6,7)/t34-,35-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKOPSMADZXEPE-WDAFUDAASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47F3N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.